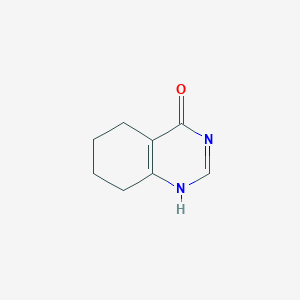

5,6,7,8-tetrahydro-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h5H,1-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGSBIJEQBQFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Promoted Cyclization in Dimethyl Sulfoxide (DMSO)

A Cs2CO3-promoted SNAr reaction between ortho-fluorobenzamides and amides in DMSO provides a robust pathway for constructing the quinazolin-4-one scaffold. While the primary focus of this method targets 2,3-disubstituted quinazolin-4-ones, adaptations for tetrahydro derivatives involve introducing cyclohexenyl or saturated cyclic amines as precursors. For instance, reacting N-methylbenzamide with benzamide in DMSO at 135°C for 24 hours yields 70% of the cyclized product. The mechanism proceeds via fluoride displacement at the ortho position, followed by intramolecular cyclization (Figure 1).

Key Advantages :

-

Eliminates transition-metal catalysts, reducing cost and toxicity.

-

DMSO acts as both solvent and mild oxidant, facilitating cyclization.

Cyclocondensation of Hexahydro Precursors

Nitrophenylthiazoloquinazolinone Intermediate Synthesis

A cyclocondensation strategy employs 3,4,5,6,7,8-hexahydro-4-nitrophenylthiazolo[2,3-b]quinazolin-3-(2H)-one as an intermediate. Refluxing hexahydro precursors with acetic acid and aryl aldehydes (e.g., o-hydroxybenzaldehyde) for 8–10 hours yields 42–50% of tetrahydroquinazolinone derivatives (Table 1).

Table 1: Physical Data for Cyclocondensation Products

| Compound | m.p. (°C) | Yield (%) |

|---|---|---|

| 3a | 116–118 | 42.55 |

| 3b | 143–145 | 50.00 |

| 3c | 216–218 | 47.22 |

phenylhydrazine Functionalization

Further modification with phenylhydrazine in glacial acetic acid extends the scaffold’s utility. Refluxing intermediates (e.g., 3a–c) with phenylhydrazine for 14–22 hours yields hydrazine-substituted derivatives (4a–c) with 59–62% efficiency.

Solvent and Base Optimization

Role of DMSO in Cyclization

DMSO enhances reaction efficiency by stabilizing intermediates through polar interactions. In SNAr reactions, DMSO’s high dielectric constant accelerates fluoride displacement, while its oxidizing properties promote dehydrogenation during cyclization.

Base Selection

Cs2CO3 outperforms weaker bases (e.g., K2CO3) in SNAr reactions due to its strong nucleophilicity, which facilitates deprotonation of amides and subsequent C–N bond formation.

Analytical Characterization

Spectroscopic Validation

-

IR Spectroscopy : Carbonylic stretches at 1715 cm⁻¹ confirm the lactam moiety, while nitro group vibrations appear near 1486 cm⁻¹.

-

¹H NMR : Cyclohexyl protons resonate as multiplet signals between δ 1.6–2.4 ppm, and aromatic protons integrate for 8H in substituted derivatives.

-

Mass Spectrometry : Molecular ion peaks at m/z 433 ([M]⁺) align with the expected molecular formula (C8H10N2O) .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

5,6,7,8-tetrahydro-1H-quinazolin-4-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: this compound is explored for its potential therapeutic properties and its role in drug development.

Industry: The compound is used in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and its role in biological systems.

Comparison with Similar Compounds

Physicochemical Properties :

- Solubility : Soluble in organic solvents like DMSO; stock solutions are typically prepared at 10 mM concentrations.

- Storage : Stable at 2–8°C under anhydrous conditions but degrades upon repeated freeze-thaw cycles. Long-term storage (-80°C) is recommended.

- Purity : Commercial samples often exceed 98% purity, validated via HPLC and LC-MS.

Comparison with Similar Compounds

The structural versatility of the quinazolinone scaffold allows for diverse substitutions, leading to variations in physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison with key analogs:

Methyl-Substituted Analogs

2-Methyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one (CAS: 19178-21-3)

- Molecular Formula : C₉H₁₂N₂O

- Key Features : A methyl group at the 2-position enhances lipophilicity (logP ~1.3) compared to the parent compound.

- Synthesis : Synthesized via cyclocondensation followed by purification via HPLC, achieving >95% purity.

- Applications : Used in kinase inhibitor research due to improved cellular permeability.

| Property | 5,6,7,8-Tetrahydro-1H-quinazolin-4-one | 2-Methyl Analog |

|---|---|---|

| Molecular Weight | 150.18 | 164.20 |

| Boiling Point | N/A | 291.2°C |

| Synthetic Yield | 60–75% | 70–85% |

| Biological Target | DHFR | Kinases |

Thioxo Derivatives

7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one

- Molecular Formula : C₁₇H₂₁N₃OS

- Key Features : A thioxo group at position 2 and a phenyl group at position 4 confer distinct electronic properties.

- Synthesis: Achieved via nanocatalysis under solvent-free conditions (yield: 70–90%).

- Applications : Exhibits antihistaminic and antimicrobial activity.

| Property | Parent Compound | Thioxo Derivative |

|---|---|---|

| Reaction Time | 12–24 hours | 1–3 hours |

| Catalyst | Homogeneous | Nanocatalyst |

| Biological Activity | Moderate | High (H1-antihistamine) |

Fluorinated Derivatives

2-Trifluoromethyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one (CAS: 147750-20-7)

- Molecular Formula : C₉H₉F₃N₂O

- Key Features : The electron-withdrawing trifluoromethyl group enhances metabolic stability.

- Synthesis : Prepared via halogen exchange reactions (95% purity).

- Applications : Explored in CNS drug discovery due to improved blood-brain barrier penetration.

| Property | Parent Compound | Trifluoromethyl Analog |

|---|---|---|

| LogP | 0.9 | 1.8 |

| Metabolic Stability | Low | High |

Aryl/Heteroaryl-Substituted Analogs

1-(2-Hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS: 941979-21-1)

- Molecular Formula : C₂₂H₂₃N₃O₂S

- Key Features : A naphthyl-thioether side chain enhances π-π stacking interactions.

- Synthesis : Multi-step synthesis with moderate yields (50–60%).

- Applications : Investigated for anticancer activity.

| Property | Parent Compound | Aryl-Substituted Analog |

|---|---|---|

| Molecular Weight | 150.18 | 401.50 |

| Solubility | High in DMSO | Low (requires surfactants) |

Q & A

Q. What are the standard synthetic routes for 5,6,7,8-tetrahydro-1H-quinazolin-4-one, and how are they validated?

Methodological Answer: The synthesis typically involves cyclocondensation reactions between cyclic amines (e.g., cyclohexane-1,2-diamine derivatives) and carbonyl sources (e.g., urea or phosgene analogs). For example, a two-step protocol may include:

Cyclization : Reacting 1,2,3,4-tetrahydroquinazoline precursors with carbonylating agents in acetic acid under reflux .

Purification : Crystallization from ethanol or column chromatography to isolate the product.

Validation relies on spectral characterization:

- IR spectroscopy to confirm the C=O stretch (~1714 cm⁻¹) and NH groups (~3324 cm⁻¹) .

- NMR for regiochemical assignment (e.g., δ 1.23–1.91 ppm for CH₂ groups in the tetrahydro ring) .

- Elemental analysis to verify stoichiometry (%C, %H, %N within ±0.3% of theoretical values) .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer: Structural confirmation combines:

- ¹H-NMR : Integration of signals to assign protons in the tetrahydro ring (e.g., δ 2.95–2.99 ppm for CH₂ adjacent to the carbonyl) and aromatic substituents .

- Mass spectrometry : Molecular ion peak (e.g., [M⁺] at m/z 228) and fragmentation patterns to validate the backbone .

- X-ray crystallography (if applicable): Resolves bond angles and confirms the planar quinazolinone core .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Methodological Answer: Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to acetic acid .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) can accelerate ring closure, reducing side-product formation .

- Design of Experiments (DoE) : Use factorial design to assess temperature, reagent ratios, and reaction time. Monitor progress via TLC and quantify yields via HPLC .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:

- Purity assessment : Re-crystallize or chromatograph the sample to remove impurities that distort signals .

- Advanced NMR techniques : Use 2D-COSY or HSQC to resolve overlapping peaks and assign protons unambiguously .

- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .

Q. What methodologies are employed to study structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer:

- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at positions 2, 3, or 5 to modulate electronic and steric effects .

- Biological assays : Test derivatives in in vitro models (e.g., antimicrobial MIC assays, enzyme inhibition) and correlate activity with structural features .

- QSAR modeling : Use statistical tools (e.g., partial least squares regression) to link molecular descriptors (logP, polar surface area) to bioactivity .

Q. How can computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., DHFR or kinases). Analyze binding poses and hydrogen-bond interactions .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and calculate binding free energies (MM/PBSA) .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors) using MOE or Phase .

Q. What strategies mitigate challenges in synthesizing multi-substituted derivatives (e.g., triazoloquinazolinones)?

Methodological Answer:

- Regioselective functionalization : Use protecting groups (e.g., Boc for amines) to direct substitution at specific positions .

- One-pot synthesis : Combine cyclization and annulation steps with tandem catalysts (e.g., CuI for triazole formation) to reduce intermediates .

- Microwave-assisted synthesis : Enhance reaction rates and yields for time-sensitive steps (e.g., cycloadditions) .

Q. How are enantiomeric impurities in chiral derivatives detected and quantified?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and UV detection to resolve enantiomers .

- Circular dichroism (CD) : Compare experimental CD spectra with reference standards to confirm enantiopurity .

- NMR chiral shift reagents : Add Eu(hfc)₃ to induce splitting of enantiomeric proton signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.